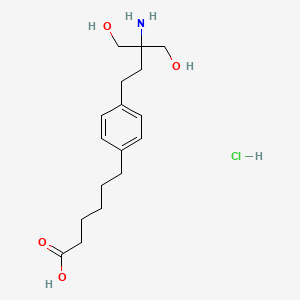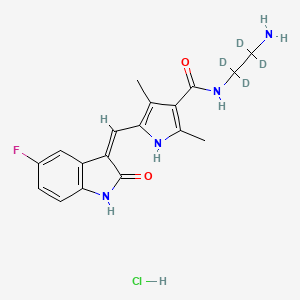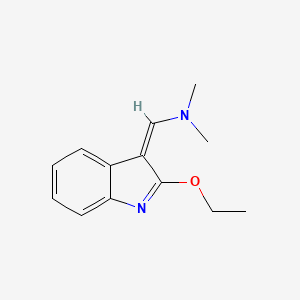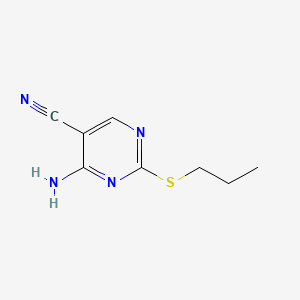
4-Amino-2-propylthiopyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-propylthiopyrimidine-5-carbonitrile is a chemical compound with the molecular formula C8H10N4S. It is a derivative of pyrimidine-5-carbonitrile, a class of compounds that have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Amino-2-propylthiopyrimidine-5-carbonitrile, involves reactions between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide . Another method involves a reaction between aromatic aldehydes, 1-nitroguanidine, and malononitrile .Molecular Structure Analysis
The three-dimensional structures of pyrimidine-5-carbonitrile derivatives, including 4-Amino-2-propylthiopyrimidine-5-carbonitrile, have been elucidated by single crystal X-ray diffraction at low temperature . The molecular conformation is locked by an intramolecular C–H⋯C interaction involving the cyano and CH of the thiophene and phenyl rings .Chemical Reactions Analysis
Pyrimidines, including 4-Amino-2-propylthiopyrimidine-5-carbonitrile, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Applications De Recherche Scientifique
Anti-Inflammatory Applications
Pyrimidines, including 4-Amino-2-propylthiopyrimidine-5-carbonitrile, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Applications
Pyrimidines are known to display a range of pharmacological effects including antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Applications
Compounds containing pyrimidine moiety, like 4-Amino-2-propylthiopyrimidine-5-carbonitrile, are gaining focus in recent research due to their wide range of biological activities, including antimicrobial properties .
Antitumor Applications
Pyrimidines also exhibit antitumor properties . They can be used in the development of new drugs for cancer treatment.
Antiviral Applications
Pyrimidines have been found to have antiviral properties . They can inhibit the replication of viruses, making them potential candidates for the development of antiviral drugs.
Antidepressant Applications
Pyrimidines have been found to have antidepressant properties . They can potentially be used in the development of new drugs for the treatment of depression.
Antiplatelet Applications
Pyrimidines have been found to have antiplatelet properties . They can inhibit platelet aggregation, which is a crucial step in the formation of blood clots. This makes them potential candidates for the development of drugs to treat conditions like heart disease and stroke.
Multi-Targeted Kinase Inhibitor Applications
Pyrrolo[2,3-d]pyrimidine derivatives, which include 4-Amino-2-propylthiopyrimidine-5-carbonitrile, have been found to be potential multi-targeted kinase inhibitors . They can inhibit the activity of multiple kinases, proteins that play a key role in various cellular processes, including cell signaling, growth, and division . This makes them potential candidates for the development of drugs to treat various diseases, including cancer .
Mécanisme D'action
Target of Action
The primary target of 4-Amino-2-propylthiopyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR plays a crucial role in controlling normal cell growth, apoptosis, and other cellular functions .
Mode of Action
4-Amino-2-propylthiopyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is involved in cell proliferation, differentiation, and survival . By inhibiting EGFR, the compound disrupts these processes, leading to cell cycle arrest and apoptosis .
Result of Action
The compound exhibits cytotoxic activities against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it upregulates the level of caspase-3, a key executor of apoptosis .
Orientations Futures
The future directions of research on 4-Amino-2-propylthiopyrimidine-5-carbonitrile and similar compounds involve their potential use as anticancer agents . Further investigation of their kinase inhibitory activities against EGFR WT and EGFR T790M using homogeneous time resolved fluorescence (HTRF) assay is suggested .
Propriétés
IUPAC Name |
4-amino-2-propylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-2-3-13-8-11-5-6(4-9)7(10)12-8/h5H,2-3H2,1H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLJYGINPNACNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-propylthiopyrimidine-5-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![pyrido[4,3-e][1,2,4]triazin-8(7H)-one](/img/structure/B585986.png)
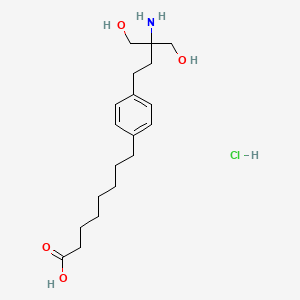
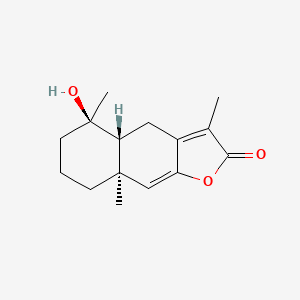
![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine](/img/structure/B585993.png)




